

The Azepanyl Pyrimidine Scaffold: A Technical Guide to Unlocking Novel Biological Activity

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Compound of Interest

Compound Name:	2-(Azepan-1-yl)pyrimidine-5-boronic acid
CAS No.:	2096333-81-0
Cat. No.:	B2645694

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Introduction: The Strategic Union of Privileged Scaffolds

In the landscape of medicinal chemistry, the pyrimidine ring stands as a "privileged scaffold," a structural cornerstone found in the very blueprint of life within the nucleobases cytosine, thymine, and uracil.[1][2] Its inherent ability to engage with biological systems has made it a prolific core for therapeutic agents across a spectrum of diseases, including cancer, infectious diseases, and inflammatory conditions.[3][4] The strategic functionalization of the pyrimidine ring at its 2, 4, 5, or 6 positions allows for the fine-tuning of a molecule's physicochemical properties and its precise interaction with biological targets.[4]

This guide focuses on a specific, and increasingly relevant, modification: the incorporation of an azepanyl (hexamethyleneimine) moiety. The azepane ring, a seven-membered saturated N-heterocycle, offers a unique conformational flexibility and lipophilic character compared to its smaller five- and six-membered counterparts (pyrrolidinyl and piperidinyl). This structural feature can be exploited to probe deeper into protein binding pockets, enhance membrane permeability, or alter metabolic stability. The conjugation of the azepane ring to the pyrimidine

core creates a chemical entity—the azepanyl pyrimidine—with significant potential for novel biological activity, a concept supported by its inclusion in recent patent literature for cancer therapeutics.[5] This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive analysis of the synthesis, potential biological activities, and evaluative methodologies for this promising class of compounds.

Synthetic Strategies: Building the Azepanyl Pyrimidine Core

The construction of the azepanyl pyrimidine scaffold relies on established principles of heterocyclic chemistry, primarily through nucleophilic aromatic substitution (S_NAr) reactions. The most common approach involves a pre-functionalized pyrimidine ring bearing a suitable leaving group, typically a halogen (e.g., chlorine), which can be displaced by the secondary amine of azepane.

A foundational precursor for many synthetic routes is a di- or tri-chlorinated pyrimidine, which allows for sequential and regioselective substitution. For instance, a starting material like 4,6-dichloro-2-(methylthio)pyrimidine can be selectively reacted with sodium ethoxide to yield a mono-substituted intermediate, 4-chloro-6-ethoxy-2-(methylthio)pyrimidine.[6] This intermediate then presents a reactive chlorine atom that is primed for substitution by azepane.

General Protocol for Synthesis via Nucleophilic Aromatic Substitution

This protocol outlines a generalized, self-validating method for the synthesis of a 4-(azepan-1-yl)pyrimidine derivative from a 4-chloropyrimidine precursor.

Materials:

- 4-Chloropyrimidine derivative (1.0 eq)
- Azepane (1.1 - 1.5 eq)
- Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)

- Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (ACN), or 1,4-Dioxane)
- Inert gas (Argon or Nitrogen)
- Standard glassware for organic synthesis
- Thin Layer Chromatography (TLC) system for reaction monitoring
- Silica gel for column chromatography

Procedure:

- **Reaction Setup:** To a dry, round-bottom flask under an inert atmosphere, add the 4-chloropyrimidine derivative (1.0 eq) and the anhydrous solvent (e.g., DMF).
- **Addition of Reagents:** Add the base (e.g., K₂CO₃, 2.0 eq) followed by the dropwise addition of azepane (1.2 eq).
- **Reaction Conditions:** Heat the reaction mixture to an appropriate temperature (e.g., 80-120 °C). The choice of temperature is critical; a lower temperature may lead to an incomplete reaction, while an excessively high temperature could promote side-product formation. The causality here relates to providing sufficient activation energy to overcome the barrier for the S_NAr reaction.
- **Monitoring:** Monitor the reaction progress by TLC until the starting material is consumed. A co-spot of the starting material and the reaction mixture should be used as a reference.
- **Work-up:** Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with water and brine to remove the inorganic base and residual DMF.
- **Purification (Self-Validation):** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product must be purified by silica gel column chromatography. The purity of the final product should be validated by analytical techniques such as NMR (¹H, ¹³C) and LC-MS to confirm its identity and integrity, ensuring a self-validating system.

Potential Biological Activities and Key Targets

While specific biological data for azepanyl pyrimidines is emerging, the extensive research on structurally related N-heterocyclic pyrimidines provides a strong basis for predicting their therapeutic potential. The primary areas of interest include oncology (particularly kinase inhibition) and central nervous system (CNS) disorders.

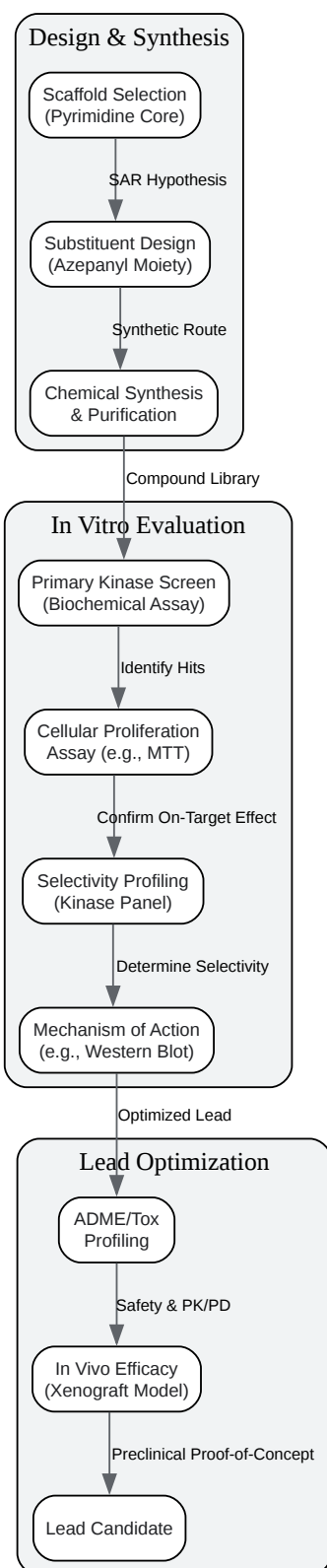
Kinase Inhibition in Oncology

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer.[1] The pyrimidine scaffold is a well-established ATP-mimetic, capable of binding to the ATP pocket of various kinases, thereby inhibiting their function.[1][7] The nature of the substituent on the pyrimidine ring is crucial for determining potency and selectivity.

Structure-Activity Relationship (SAR) Insights: The size and nature of N-cycloalkyl substituents often have a profound impact on kinase inhibitory activity. Structure-activity relationship (SAR) studies on various pyrimidine cores have shown that increasing the ring size from pyrrolidine to piperidine can modulate activity. It is hypothesized that the larger, more flexible azepane ring could access unique sub-pockets within the kinase domain or provide an optimal lipophilic profile for potent inhibition.

For example, in a series of 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines developed as CDK9 inhibitors, modifications at various positions, including the N-heterocyclic amine, were critical for achieving potency and selectivity.[8] While this study did not include an azepane derivative, it highlights the principle that the choice of the N-linked heterocycle is a key determinant of biological activity. The azepanyl group, with its distinct steric and electronic properties, could confer novel selectivity profiles against kinases like EGFR, CDKs, or c-Src.[9][10]

The workflow for identifying and characterizing such inhibitors is a multi-stage process, beginning with rational design and culminating in preclinical evaluation.



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Caption: A typical workflow for the discovery of kinase inhibitors.

Modulation of Central Nervous System (CNS) Targets

The physicochemical properties of pyrimidine derivatives can be tailored to achieve blood-brain barrier (BBB) penetration, making them suitable candidates for treating neurodegenerative diseases and other CNS disorders. The addition of an azepanyl group can increase lipophilicity, which may enhance BBB permeability, although this must be balanced to avoid non-specific toxicity or poor solubility.

Potential Targets:

- **Enzyme Inhibition:** Pyrimidine-based compounds have been explored as inhibitors of enzymes implicated in neuroinflammation and neurodegeneration. For instance, pyrazolo[3,4-d]pyrimidines have been shown to exert neuroprotective effects.
- **Receptor Modulation:** Fused pyrimidine systems, such as pyrimido[4,5-d]azepines, have been developed as potent and selective agonists for serotonin receptors (e.g., 5-HT_{2C}), which are targets for conditions like urinary incontinence and potentially psychiatric disorders. While structurally different from a simple azepanyl-substituted pyrimidine, this demonstrates that the combination of these two ring systems can effectively modulate CNS receptors.

Experimental Protocols for Biological Evaluation

To ascertain the biological activity of novel azepanyl pyrimidines, a series of robust and validated assays must be employed.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific protein kinase. The assay measures the amount of ATP remaining after the kinase reaction, which is inversely proportional to kinase activity.

Principle: The assay quantifies kinase activity by measuring the depletion of ATP. After the kinase reaction, a luciferase-based reagent is added. The light produced by the luciferase reaction is dependent on the amount of ATP present. High kinase activity results in low ATP

levels and a weak luminescent signal, while potent inhibition results in high ATP levels and a strong signal.

Materials:

- Purified recombinant kinase
- Specific kinase substrate (peptide or protein)
- Kinase reaction buffer (containing MgCl₂, DTT, etc.)
- ATP solution
- Test compound (azepanyl pyrimidine derivative) serially diluted in DMSO
- Positive control inhibitor (e.g., Staurosporine)
- Negative control (DMSO vehicle)
- ATP detection reagent (e.g., Kinase-Glo®)
- White, opaque 384-well assay plates
- Luminometer

Procedure:

- **Compound Plating:** Prepare serial dilutions of the test compound in DMSO. Dispense a small volume (e.g., 50 nL) of each dilution into the wells of a 384-well plate. Include wells for the positive control and negative (vehicle) control.
- **Kinase/Substrate Addition:** Prepare a master mix of the kinase and its substrate in the kinase reaction buffer. Add this mix to all wells.
- **Initiation of Reaction:** Prepare the ATP solution in the kinase buffer at a concentration near the K_m for the specific kinase. Add the ATP solution to all wells to start the reaction. This step is critical for ensuring the assay is sensitive to competitive inhibitors.

- Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes).
- Detection: Equilibrate the plate and the ATP detection reagent to room temperature. Add the detection reagent to all wells. This reagent stops the kinase reaction and initiates the luminescence reaction.
- Signal Measurement: Incubate the plate for 10 minutes at room temperature to stabilize the luminescent signal. Measure the luminescence using a plate-reading luminometer.
- Data Analysis (Self-Validation): The raw luminescence data is converted to percent inhibition relative to the controls ($\% \text{ Inhibition} = 100 \times (\text{Signal}_{\text{inhibitor}} - \text{Signal}_{\text{max activity}}) / (\text{Signal}_{\text{no activity}} - \text{Signal}_{\text{max activity}})$). The IC₅₀ value is then determined by fitting the percent inhibition data to a four-parameter logistic dose-response curve. The inclusion of positive and negative controls on every plate is essential for validating the results of each experiment.

Protocol 2: Cell Proliferation (MTT) Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation, allowing for the assessment of a compound's cytotoxic or cytostatic effects.

Materials:

- Cancer cell line of interest (e.g., A549 lung cancer)
- Complete cell culture medium (e.g., DMEM + 10% FBS)
- Test compound (azepanyl pyrimidine derivative)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
- 96-well clear cell culture plates
- Spectrophotometer (plate reader)

Procedure:

- **Cell Seeding:** Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.
- **Compound Treatment:** Prepare serial dilutions of the test compound in the cell culture medium. Remove the old medium from the cells and add the medium containing the various concentrations of the test compound. Include vehicle-only wells as a negative control.
- **Incubation:** Incubate the plate for a specified duration (e.g., 72 hours).
- **MTT Addition:** Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial reductases in viable cells will convert the yellow MTT to purple formazan crystals. This step is the causal basis of the measurement; only living, metabolically active cells can perform this conversion.
- **Solubilization:** Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the GI₅₀ (concentration for 50% growth inhibition) by plotting the viability data against the log of the compound concentration and fitting to a dose-response curve.

Quantitative Data and Pathway Visualization

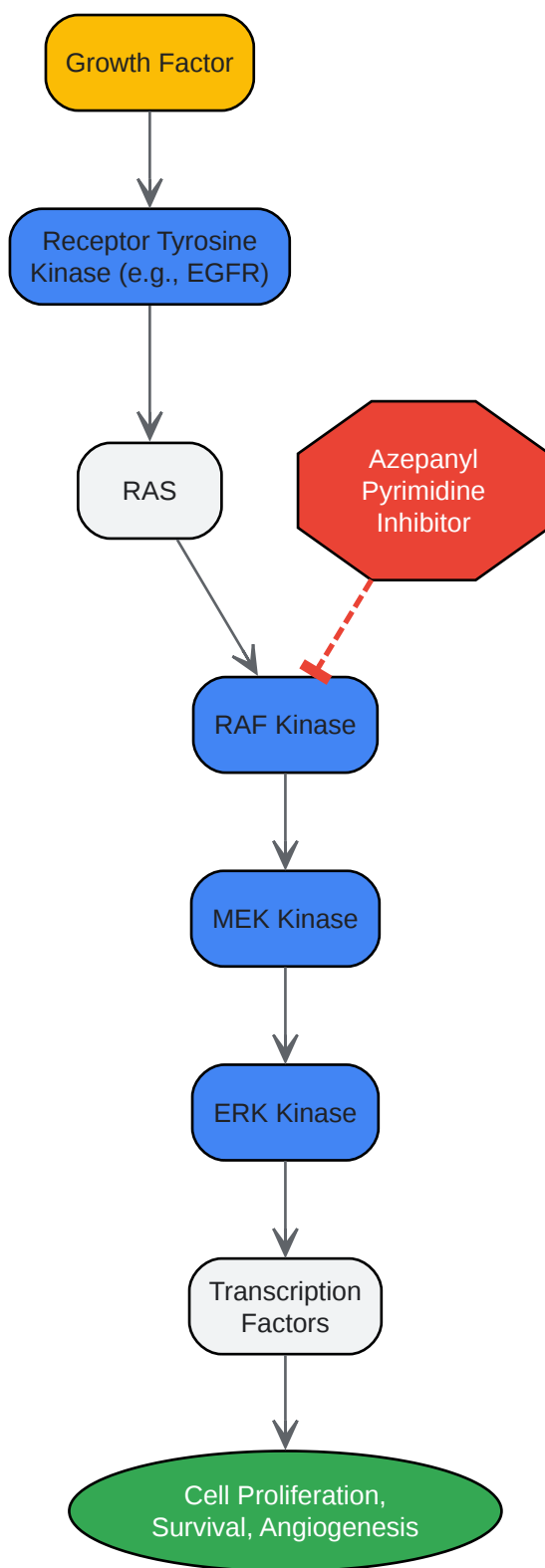
To illustrate the potential of N-heterocyclic pyrimidines, the following table summarizes representative data for a series of pyrimidine derivatives targeting a protein kinase. While specific data for an azepanyl derivative is not publicly available, we can extrapolate based on related structures.

Table 1: Representative Kinase Inhibitory and Antiproliferative Activity of Substituted Pyrimidines

Compound ID	N-Heterocycle Substituent	Kinase IC50 (nM)	Cell Line GI50 (μM)
Ref-1	Pyrrolidinyl	150	2.5
Ref-2	Piperidinyl	85	1.1
Ref-3	Morpholinyl	220	4.8
Hypo-1	Azepanyl	Predicted < 100	Predicted < 2.0

Note: Data for Ref-1, -2, and -3 are hypothetical, based on general trends observed in kinase inhibitor SAR. Data for Hypo-1 (Hypothetical-1) is a prediction based on the potential for the larger azepane ring to make additional favorable interactions in the binding pocket.

The mechanism of action for such kinase inhibitors often involves the blockade of critical signaling pathways, such as the RAS-RAF-MEK-ERK pathway, which is frequently hyperactivated in cancer.



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Caption: Inhibition of the MAPK/ERK signaling pathway.

Future Outlook and Conclusion

The azepanyl pyrimidine scaffold represents a promising, yet underexplored, area for drug discovery. The foundational knowledge of pyrimidine chemistry, combined with the unique steric and electronic properties of the azepane ring, provides a compelling rationale for the synthesis and evaluation of new chemical entities based on this core. The inclusion of this scaffold in patent literature for oncology applications underscores its relevance and potential value.^[5]

Future research should focus on the systematic synthesis of azepanyl pyrimidine libraries and their screening against a diverse panel of biological targets, particularly protein kinases and CNS receptors. Detailed structure-activity relationship studies will be crucial to understand how the azepane ring influences potency, selectivity, and pharmacokinetic properties compared to smaller N-heterocycles. By leveraging the established principles of medicinal chemistry and employing robust biological evaluation protocols, the full therapeutic potential of azepanyl pyrimidines can be systematically unlocked, paving the way for the development of next-generation targeted therapies.

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